t-boc-N-amido-PEG7-Amine

Overview

Description

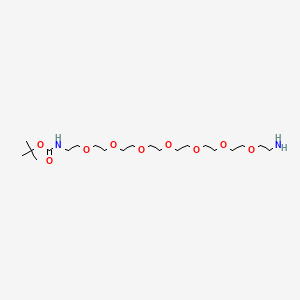

t-boc-N-amido-PEG7-Amine is a polyethylene glycol (PEG) derivative that contains an amino group and a tert-butoxycarbonyl (Boc)-protected amino group. This compound is widely used as a PEG linker in various chemical and biological applications due to its hydrophilic nature, which increases solubility in aqueous media . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Mechanism of Action

Target of Action

t-boc-N-amido-PEG7-Amine, also known as Boc-NH-PEG7-NH2, is a polyethylene glycol (PEG) derivative . It is primarily used as a reagent in the preparation of biotinylated spacers present in glucose-transporter probes . The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde), with which the amino group of the compound can react .

Mode of Action

The compound contains an amino group and a Boc-protected amino group . The amino group is reactive and can form bonds with carboxylic acids, activated NHS esters, and carbonyls . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

It is known that the compound is used in the synthesis of biotinylated spacers present in glucose-transporter probes . Therefore, it can be inferred that the compound plays a role in the biochemical pathways related to glucose transport.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The result of the action of this compound is the formation of biotinylated spacers in glucose-transporter probes . These spacers play a crucial role in the function of the probes, enabling the detection and study of glucose transport.

Action Environment

The action of this compound is influenced by environmental factors such as pH. The Boc group in the compound can be deprotected under mild acidic conditions to form the free amine . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of the environment.

Biochemical Analysis

Biochemical Properties

The amino group of t-boc-N-amido-PEG7-Amine is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde) etc . This allows it to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context in which this compound is used.

Cellular Effects

Its ability to increase solubility in aqueous media suggests that it may influence cell function by facilitating the transport and distribution of other biomolecules.

Molecular Mechanism

It is known that the Boc group can be deprotected under mild acidic conditions to form the free amine . This could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

Transport and Distribution

Its hydrophilic PEG spacer may facilitate its transport and distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-boc-N-amido-PEG7-Amine typically involves the reaction of a PEG derivative with an amino group and a Boc-protected amino group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and mild acidic conditions for deprotection. The general synthetic route can be summarized as follows:

PEGylation: The PEG chain is functionalized with an amino group.

Boc Protection: The amino group is protected with a Boc group using tert-butyl chloroformate in the presence of a base such as triethylamine.

Purification: The product is purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of PEG derivatives are reacted with Boc-protected amino groups.

Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

t-boc-N-amido-PEG7-Amine undergoes various chemical reactions, including:

Deprotection: The Boc group can be removed under mild acidic conditions to yield the free amine.

Amide Bond Formation: The amino group can react with carboxylic acids and activated esters to form amide bonds.

Reductive Amination: The amino group can react with carbonyl groups such as ketones and aldehydes under reductive amination conditions to form C-N bonds.

Common Reagents and Conditions

Deprotection: Mild acids such as trifluoroacetic acid (TFA) are commonly used.

Amide Bond Formation: Carboxylic acids, activated esters, and coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) are used.

Reductive Amination: Reducing agents such as sodium cyanoborohydride are employed.

Major Products Formed

Free Amine: Formed after Boc deprotection.

Amides: Formed through reactions with carboxylic acids and activated esters.

Secondary Amines: Formed through reductive amination with carbonyl compounds.

Scientific Research Applications

t-boc-N-amido-PEG7-Amine has a wide range of applications in scientific research, including:

Chemistry: Used as a PEG linker in the synthesis of complex molecules and bioconjugates.

Biology: Employed in the preparation of biotinylated spacers for glucose-transporter probes.

Medicine: Utilized in the development of drug delivery systems and antibody-drug conjugates.

Industry: Applied in the production of PEGylated compounds for various industrial processes.

Comparison with Similar Compounds

t-boc-N-amido-PEG7-Amine can be compared with other similar compounds such as:

t-boc-N-amido-PEG3-Amine: A shorter PEG linker with similar properties but reduced solubility due to the shorter PEG chain.

t-boc-N-amido-PEG2-CH2CO2H: A PEG linker with a carboxyl group at one end and a Boc-protected amine at the other, used for crosslinking applications.

Uniqueness

This compound is unique due to its longer PEG chain, which provides enhanced solubility and flexibility in various applications. The presence of both an amino group and a Boc-protected amino group allows for versatile chemical modifications and conjugations .

Biological Activity

t-Boc-N-amido-PEG7-amine is a polyethylene glycol (PEG) derivative that has garnered attention for its significant biological activity, particularly in drug delivery and bioconjugation applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a Boc-protected amine and a seven-unit PEG spacer , which enhances its solubility and stability in biological systems. The compound has a molecular weight of approximately 497.6 g/mol and the following molecular formula: .

The biological activity of this compound primarily stems from its ability to form stable amide bonds with primary amines. This reaction is facilitated by the activation of the carboxylic acid group, which can be achieved using coupling reagents like EDC or DCC . The PEG spacer serves multiple functions:

- Improved Solubility : Enhances the solubility of hydrophobic drugs.

- Reduced Immunogenicity : Prolongs circulation time in the bloodstream, minimizing immune responses.

- Protection Against Degradation : Shields drugs from enzymatic degradation, thereby enhancing therapeutic efficacy .

Drug Delivery Systems

This compound is widely used in the development of drug delivery systems, particularly for:

- Antibody-drug conjugates (ADCs) : Enhances targeting and reduces off-target effects.

- Bioconjugation : Facilitates the attachment of various biomolecules to improve pharmacokinetic profiles .

Case Studies

-

Copper-64 Labeled Conjugates :

A study investigated the use of this compound in radiolabeled conjugates for tumor imaging. The results indicated that the PEG linker significantly affected blood half-life and tumor uptake, demonstrating improved pharmacokinetics compared to shorter PEG linkers . -

Cancer Treatment :

Research has shown that compounds incorporating this compound exhibit reduced cellular proliferation in various cancer models, including breast cancer and leukemia. This suggests potential applications in targeted cancer therapies .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44N2O9/c1-21(2,3)32-20(24)23-5-7-26-9-11-28-13-15-30-17-19-31-18-16-29-14-12-27-10-8-25-6-4-22/h4-19,22H2,1-3H3,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIMIYPOESODPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90410538 | |

| Record name | Boc-PEG-amine (n=7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90410538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206265-98-7 | |

| Record name | Boc-PEG-amine (n=7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90410538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.